1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a benzodioxole moiety linked via a 2-hydroxypropyl chain to one nitrogen of the urea group, while the other nitrogen is substituted with a thiophen-2-yl group. The hydroxypropyl linker may enhance solubility or influence binding interactions compared to rigid aromatic linkers. While direct data on its applications are unavailable in the provided evidence, structurally related urea derivatives demonstrate anticancer activity , motivating further exploration of this compound.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-15(19,8-16-14(18)17-13-3-2-6-22-13)10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGCUGEPGZNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Urea Linkage Formation: Finally, the hydroxypropyl-benzo[d][1,3]dioxole intermediate is reacted with an isocyanate derivative of thiophene to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: In organic semiconductors, it may facilitate charge transport through π-π stacking interactions.
Comparison with Similar Compounds
Key Structural Variations:
Substituents on Urea Nitrogen :
- Target Compound : Benzodioxol-5-yl (via hydroxypropyl) and thiophen-2-yl.
- Analog 5g () : Benzodioxol-5-yl and 6-(4-chlorophenyl)-2-methylpyridin-3-yl .
- Compound 5k () : Benzodioxol-5-yl and 2-methyl-6-(thiophen-2-yl)pyridin-3-yl .
- Compound : Benzodioxol-5-yl (via hydroxypropyl) and 2-chlorophenyl .
- Compound : Benzo[b]thiophen-2-yl (via hydroxypropyl) and 4-methoxybenzyl .
Linker Groups :
Physicochemical Properties:
Functional Implications of Structural Differences
- Hydroxypropyl vs.
- Thiophene vs. Chlorophenyl Substitutents : Thiophene’s electron-rich aromatic system could favor π-π stacking in target binding, whereas chlorophenyl groups may enhance lipophilicity and membrane permeability .
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with a thiophenyl group. This unique structure suggests potential interactions with various biological targets, making it an area of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 320.36 g/mol. The presence of functional groups such as hydroxyl and thiophenyl enhances its solubility and reactivity, which are critical for biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Urea derivatives have been shown to possess significant antiproliferative effects against various cancer cell lines. For instance, certain thio-urea derivatives demonstrated selective cytotoxicity against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values indicating potent activity .
- Inhibition of Enzymatic Activity : Compounds featuring thiophenes have been studied for their ability to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3). For example, related compounds have shown over 50% inhibition at concentrations as low as 1 μM, suggesting that structural modifications can enhance inhibitory potency .
- Antioxidant Properties : The benzo[d][1,3]dioxole moiety is known for its antioxidant capabilities. This property may contribute to the compound's protective effects against oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is vital for understanding how modifications can enhance efficacy. Key findings from SAR studies include:
| Compound | Modification | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Hydroxy group addition | Antitumor | 25.1 |
| Compound B | Thiophenyl substitution | GSK-3 inhibition | 140 |
| Compound C | Benzo[d][1,3]dioxole presence | Antioxidant | Not specified |
These studies suggest that the incorporation of specific functional groups can significantly impact the biological profile of urea derivatives.
Case Studies
- Antitumor Efficacy : In a study examining various urea derivatives, one compound exhibited an IC50 value of 25.1 µM against non-small cell lung cancer cells. This highlights the potential of structurally similar compounds to serve as leads in cancer therapy .
- Enzyme Inhibition : A derivative similar to the target compound showed a marked reduction in GSK-3β activity at concentrations of 1 µM, indicating its potential role in therapeutic strategies for diseases linked to this enzyme .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. A gold(I)-catalyzed cyclization of alkynyl thioanisoles can establish the benzodioxole moiety, followed by hydroxypropyl group introduction via nucleophilic substitution or Grignard reactions . The urea linkage is formed using carbodiimide coupling reagents (e.g., EDC/HOBt) under anhydrous conditions. Optimization includes:
- Temperature : 0–5°C during coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Catalysts : Au(I) catalysts (e.g., Ph₃PAuNTf₂) for regioselective cyclization .
Continuous flow reactors improve scalability and yield consistency .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
For crystalline samples, X-ray diffraction provides absolute configuration verification .
Q. What biological screening assays are suitable for preliminary evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the urea moiety’s hydrogen-bonding capability .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene positioning) influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Thiophene Isosteres : Replace thiophen-2-yl with thiophen-3-yl or furan to assess electronic effects on target binding .
- Hydroxypropyl Chain : Shorten or substitute with methoxy groups to evaluate steric and solubility impacts .
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
Example: Thiophen-2-yl enhances π-π stacking with hydrophobic enzyme pockets vs. thiophen-3-yl .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Address variability through:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions .
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Pool data from independent studies using tools like RevMan to identify outliers .
Contradictions in antimicrobial activity may arise from differential bacterial membrane permeability .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Stabilize via:
- Prodrug Design : Mask the urea group with acetyl or PEGylated moieties to reduce hydrolysis .
- pH Optimization : Buffer formulations at pH 6.5–7.4 to minimize degradation .
- Lyophilization : Freeze-dry for long-term storage; assess stability via accelerated aging studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
